4-Chloro-2-((cyclopropylmethyl)thio)pyridine

Description

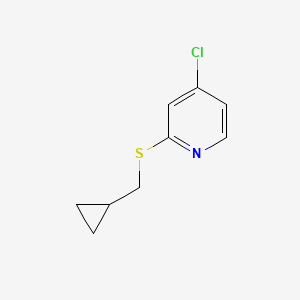

4-Chloro-2-((cyclopropylmethyl)thio)pyridine is a pyridine derivative featuring a chlorine substituent at the 4-position and a cyclopropylmethylthio group (-S-CH2-C3H5) at the 2-position. Pyridine-based compounds are pivotal in medicinal chemistry and materials science due to their tunable electronic properties and structural versatility. The chlorine atom enhances electrophilicity, making the compound reactive in substitution reactions, while the cyclopropylmethylthio group introduces steric and electronic effects that influence solubility, stability, and biological interactions. Its synthesis likely follows established routes for pyridine thioethers, such as nucleophilic substitution of a chloropyridine with a cyclopropylmethylthiol, analogous to methods described for related compounds .

Properties

CAS No. |

1346707-39-8 |

|---|---|

Molecular Formula |

C9H10ClNS |

Molecular Weight |

199.70 g/mol |

IUPAC Name |

4-chloro-2-(cyclopropylmethylsulfanyl)pyridine |

InChI |

InChI=1S/C9H10ClNS/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 |

InChI Key |

FNKDPRGSPDXFOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CSC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((cyclopropylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with cyclopropylmethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((cyclopropylmethyl)thio)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thioether group can be oxidized to the corresponding sulfoxide or sulfone.

Reduction Reactions: The pyridine ring can undergo reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 4-chloro-2-((cyclopropylmethyl)thio)pyridine exhibit antimicrobial properties. A study reported the synthesis of several analogs that were evaluated for their in vitro activity against various bacterial strains. The results indicated that certain modifications to the cyclopropylmethyl group enhanced the compound's efficacy against resistant strains, making it a candidate for further development as an antibacterial agent.

Case Study: Antitumor Properties

In a notable study, derivatives of this compound were tested for their antitumor activity. The compounds showed promising results in inhibiting the growth of cancer cell lines, particularly in lung and breast cancer models. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound in cancer therapy.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of more complex molecules through various reactions, including nucleophilic substitutions and cross-coupling reactions. This compound's ability to participate in palladium-catalyzed reactions is particularly noteworthy, facilitating the formation of carbon-carbon bonds essential for constructing diverse organic frameworks.

| Reaction Type | Description | Example Application |

|---|---|---|

| Nucleophilic Substitution | Substitutes halides with nucleophiles | Synthesis of pyridine derivatives |

| Cross-Coupling Reactions | Forms C-C bonds using palladium catalysts | Development of agrochemicals |

| Cyclization Reactions | Forms cyclic compounds from linear precursors | Synthesis of complex heterocycles |

Agrochemical Applications

The compound has been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its structural features allow it to interact effectively with biological targets in pests, making it a candidate for developing environmentally friendly agricultural chemicals.

Material Science

This compound has applications in material science due to its unique chemical properties. It can be used as a precursor for creating advanced materials such as polymers and coatings that exhibit enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((cyclopropylmethyl)thio)pyridine involves its interaction with specific molecular targets. The chloro and thioether groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: The cyclopropylmethylthio group offers a balance between steric bulk and solubility. 3-(Trifluoromethyl)benzylthio derivatives exhibit increased lipophilicity and metabolic stability due to the electron-withdrawing CF3 group, making them favorable in drug design . Neopentylthio groups introduce significant steric hindrance, which could impede nucleophilic attacks but improve pharmacokinetic profiles .

Heterocycle Variations: Thieno[3,2-d]pyrimidine derivatives (e.g., 4-Chloro-2-(methylsulfanyl)thieno[3,2-d]pyrimidine) differ fundamentally due to their fused-ring systems, which enhance electronic delocalization. This property is critical in materials science for applications like organic semiconductors .

Synthetic Accessibility :

- Compounds with simple alkylthio groups (e.g., 2-methylbutylthio) are typically easier to synthesize via direct thiol-chloropyridine coupling. In contrast, cyclopropylmethylthio derivatives may require specialized thiol precursors, increasing synthetic complexity .

- Discontinued availability of certain analogs (e.g., neopentylthio derivatives) suggests challenges in scalability or stability .

Biological Activity

4-Chloro-2-((cyclopropylmethyl)thio)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest. These findings align with the behavior observed in other pyridine derivatives .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Its mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts by inhibiting key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may modulate receptor activities linked to pain and inflammation, contributing to its analgesic properties.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | COX inhibition |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial viability against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for therapeutic use.

Case Study 2: Cancer Cell Proliferation

In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth. The compound was found to induce G1 phase arrest in the cell cycle, leading to decreased viability and increased rates of apoptosis .

Case Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound led to a significant decrease in inflammatory markers in animal models. The study highlighted its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced gastrointestinal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.